molecular formula C9H10F2O B13708935 4-(Difluoromethyl)phenetole

4-(Difluoromethyl)phenetole

Cat. No.: B13708935
M. Wt: 172.17 g/mol
InChI Key: SAGTYKAEHSUMHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethyl)phenetole is an organic compound characterized by the presence of a difluoromethyl group attached to a phenetole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Difluoromethyl)phenetole can be synthesized through various methods, including nucleophilic aromatic substitution and difluoromethylation reactions. One common approach involves the reaction of phenetole with difluoromethylating agents under specific conditions to introduce the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale difluoromethylation processes.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)phenetole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the presence of catalysts .

Major Products Formed

Major products formed from these reactions include various derivatives of this compound, such as oxidized or reduced forms, and substituted phenetole derivatives .

Scientific Research Applications

4-(Difluoromethyl)phenetole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)phenetole involves its interaction with molecular targets through the difluoromethyl group. This group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated aromatic compounds, such as 4-(trifluoromethyl)phenetole and 4-(fluoromethyl)phenetole .

Uniqueness

4-(Difluoromethyl)phenetole is unique due to its specific difluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring specific interactions and stability .

Properties

Molecular Formula

C9H10F2O

Molecular Weight

172.17 g/mol

IUPAC Name

1-(difluoromethyl)-4-ethoxybenzene

InChI

InChI=1S/C9H10F2O/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6,9H,2H2,1H3

InChI Key

SAGTYKAEHSUMHU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.